molecular formula C10H13NO3 B575927 3,5-Diethoxyisonicotinaldehyde CAS No. 164077-50-3

3,5-Diethoxyisonicotinaldehyde

Cat. No.: B575927
CAS No.: 164077-50-3
M. Wt: 195.218
InChI Key: HOOANRORXAZOEA-UHFFFAOYSA-N
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Description

3,5-Diethoxyisonicotinaldehyde: is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of isonicotinaldehyde, characterized by the presence of two ethoxy groups at the 3 and 5 positions on the pyridine ring. This compound is primarily used in research and development within the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethoxyisonicotinaldehyde typically involves the ethoxylation of isonicotinaldehyde. One common method includes the reaction of isonicotinaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethoxylation at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale ethoxylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethoxyisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Diethoxyisonicotinaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other derivatives .

Biology and Medicine: In biological research, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs or as a probe in biochemical studies .

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the production of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of 3,5-Diethoxyisonicotinaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the ethoxy groups can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: 3,5-Diethoxyisonicotinaldehyde is unique due to the presence of both ethoxy groups and the isonicotinaldehyde core. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,5-diethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-13-9-5-11-6-10(14-4-2)8(9)7-12/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOANRORXAZOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704430
Record name 3,5-Diethoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164077-50-3
Record name 3,5-Diethoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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